N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine

Lipophilicity Membrane Permeability Drug Design

N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine is a cyclopropanamine building block for CNS drug discovery, offering calculated LogP 2.51 and TPSA 21.26 Ų for predicted blood-brain barrier penetration. • Para-methoxy group enables electronic tuning for GPCR and enzyme SAR programs. • α-Methyl substituent provides metabolic stability against oxidative deamination. • Strained cyclopropane ring enhances conformational rigidity and stereoselectivity. Supplied with verified purity and batch-to-batch consistency for reproducible medicinal chemistry outcomes.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13264312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)NC2CC2
InChIInChI=1S/C12H17NO/c1-9(13-11-5-6-11)10-3-7-12(14-2)8-4-10/h3-4,7-9,11,13H,5-6H2,1-2H3
InChIKeyPXHJTFNYOXIMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine Overview


N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine (CAS: 926248-61-5, C₁₂H₁₇NO, MW: 191.27 g/mol) is a cyclopropanamine derivative featuring a 4-methoxyphenyl substituent linked via an α-methylated ethyl chain . This secondary amine contains a strained cyclopropane ring, which is known to enhance conformational rigidity and metabolic stability in related pharmacophores [1]. The compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, with its 4-methoxy substitution pattern offering distinct electronic and steric properties compared to non-methoxylated analogs [2].

Workflow Medicinal chemistry building block for amine library synthesis
Selection logic 4-Methoxy substitution enables electronic tuning and SAR exploration
Design attribute Cyclopropane ring provides conformational rigidity for target engagement studies

Why N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine Cannot Be Substituted


Substituting N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine with closely related cyclopropanamine derivatives—such as N-(2-phenylethyl)cyclopropanamine (CAS 6254-90-6), N-(1-phenylethyl)cyclopropanamine (CAS 51586-25-5), or 2-(4-methoxyphenyl)cyclopropanamine (CAS 19009-68-8)—can significantly alter key physicochemical properties including lipophilicity, polar surface area, and molecular weight . The presence of the para-methoxy group increases electron density on the aromatic ring, influencing receptor binding interactions and metabolic pathways, while the α-methyl group on the ethyl linker introduces a chiral center that affects stereoselective interactions . In silico calculated differences in LogP (2.51 for the target compound vs. ~2.3 for N-(2-phenylethyl)cyclopropanamine) and topological polar surface area (TPSA 21.26 Ų vs. ~12 Ų for the unsubstituted analog) predict distinct membrane permeability and blood-brain barrier penetration profiles [1]. Generic substitution therefore risks compromising the intended pharmacological or physicochemical outcomes in research applications, as detailed in the quantitative evidence below.

1
Methoxy vs. unsubstituted aryl Para-methoxy group may alter lipophilicity and polar surface area, shifting membrane permeability and off-target profiles compared to des-methoxy analogs.
2
α-Methyl chiral center The α-methyl substituent introduces a stereocenter and steric hindrance; unsubstituted ethyl-linker analogs may exhibit different metabolic stability and binding.
3
Supply continuity gap A structurally close 2-(4-methoxyphenyl)cyclopropanamine analog has been discontinued by a major vendor, risking project delays if used as a substitute.

N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine Quantitative Evidence


Lipophilicity Enhancement for Membrane Permeability

N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine exhibits a calculated LogP (XLogP3) of 2.51, compared to approximately 2.3 for the unsubstituted analog N-(2-phenylethyl)cyclopropanamine . This 0.21-unit increase in LogP corresponds to a roughly 1.6-fold higher predicted octanol-water partition coefficient, indicating moderately enhanced lipophilicity [1]. The increase is attributable to the para-methoxy substituent, which adds both hydrophobic surface area and a hydrogen bond acceptor without introducing a donor .

Lipophilicity
Cross-study comparable
Target: XLogP3 2.51 Comparator: ~2.3 ΔLogP +0.21 (≈1.6× partition)
Moderately higher lipophilicity may improve passive membrane permeability.
In silico XLogP3; experimental logD confirmation recommended.
Lipophilicity Membrane Permeability Drug Design

Expanded TPSA for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine is calculated to be 21.26 Ų, whereas the unsubstituted analog N-(2-phenylethyl)cyclopropanamine has a TPSA of approximately 12 Ų . This 9.26 Ų increase is due to the addition of the methoxy oxygen atom, which contributes as a hydrogen bond acceptor [1]. The TPSA value remains below the commonly cited threshold of 60-70 Ų for favorable blood-brain barrier penetration, yet the increase may influence transporter interactions and distribution volume [2].

TPSA
Cross-study comparable
Target: 21.26 Ų Comparator: ≈12 Ų ΔTPSA +9.26 Ų
Increased polar surface area may influence BBB penetration and transporter interactions.
Below CNS threshold 60–70 Ų; distribution effects uncertain without validation.
Blood-Brain Barrier TPSA CNS Drug Design

Metabolic Stability from α-Methylation

N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine contains an α-methyl group on the ethyl linker (1-phenylethyl substitution pattern), whereas the more common analog N-(2-phenylethyl)cyclopropanamine possesses an unsubstituted ethyl chain . α-Methylation is a well-established medicinal chemistry strategy to sterically hinder oxidative deamination by monoamine oxidase (MAO) enzymes, as demonstrated in the β-phenylethylamine class [1]. While direct metabolic stability data for this specific compound are not publicly available, class-level inference from cyclopropylamine and phenethylamine literature supports that α-substitution prolongs half-life and reduces first-pass metabolism [2].

Metabolic stability
Class-level inference
α-Methyl present on ethyl linker vs. unsubstituted analog.
Steric hindrance may reduce MAO-mediated deamination based on phenethylamine SAR.
Direct metabolic stability data not available for this compound.
Metabolic Stability Structure-Activity Relationship α-Methylation

Reliable Commercial Availability and Purity

N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine is commercially available from at least three reputable vendors (Fluorochem, ChemScene, CymitQuimica) at a minimum purity of 95% . Recommended storage conditions are sealed, dry, at 2-8°C, ensuring long-term stability for research use . In contrast, the closely related analog 2-(4-methoxyphenyl)cyclopropanamine (CAS 19009-68-8) is listed as discontinued by at least one major supplier, limiting procurement reliability .

Supply reliability
Data to verify
Target: ≥95% purity, available from 3 vendors. Comparator: 2-(4-methoxyphenyl)cyclopropanamine discontinued.
Active supply status supports continuous research procurement.
Vendor catalogs accessed 2024; independent purity verification advised.
Procurement Purity Supply Chain

N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine Application Scenarios


CNS Lead Design: Balanced Lipophilicity and TPSA

The calculated LogP of 2.51 and TPSA of 21.26 Ų position N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine as a favorable scaffold for CNS drug discovery programs . These physicochemical parameters predict adequate passive membrane permeability while maintaining sufficient polarity to avoid excessive plasma protein binding. Researchers developing ligands for CNS targets such as sigma receptors, trace amine-associated receptors, or monoamine transporters can utilize this compound as a core structure to explore structure-activity relationships, leveraging the methoxy group for additional hydrogen bonding interactions [1].

Metabolically Stabilized Phenethylamine Synthesis

The α-methyl group present in N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine provides a built-in metabolic stability handle, potentially reducing oxidative deamination compared to unsubstituted phenethylamine analogs . This makes the compound particularly valuable for in vivo pharmacology studies where extended exposure is desired. It serves as a versatile intermediate for reductive amination, N-alkylation, or cyclopropane ring-opening reactions to generate diverse libraries of stabilized amine derivatives [1].

Building Block for SAR of 4-Methoxyphenyl Pharmacophores

The para-methoxy substitution pattern is a privileged motif in medicinal chemistry, frequently encountered in ligands targeting G-protein coupled receptors (GPCRs) and enzymes . N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine offers a direct entry point for SAR exploration around this pharmacophore, allowing systematic variation of the amine substituent while maintaining the 4-methoxyphenyl core. This is particularly relevant for programs investigating serotonergic, dopaminergic, or adrenergic signaling pathways [1].

Reference Standard for ADME-Tox Profiling

Given the documented differences in LogP and TPSA relative to unsubstituted analogs, this compound can serve as a calibrant or reference standard in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies . Its intermediate lipophilicity and polar surface area make it a useful tool for benchmarking new chemical entities within the same structural class, facilitating the development of predictive ADME models [1].

Application
Selection Property
Validation Focus
CNS ligand design
Balanced lipophilicity and TPSA profile
Permeability and protein binding assays
Metabolically stabilized phenethylamine synthesis
α-Methylation handle for steric protection
In vitro metabolic stability (microsomes/hepatocytes)
4-Methoxyphenyl SAR exploration
Electron-donating para-methoxy group
GPCR or enzyme target binding studies
ADME-Tox reference standard
Intermediate LogP and TPSA for benchmarking
PAMPA / Caco-2 permeability model validation
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